molecular formula C23H22FNO5S B11406520 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406520
M. Wt: 443.5 g/mol
InChI Key: IWMVDCTZVOTSQW-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene core, a thiophene ring, and a fluorobenzyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Chromene Core: This step involves the cyclization of appropriate precursors to form the chromene ring system.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions, including sulfonation and cyclization.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via nucleophilic substitution or other suitable reactions.

    Final Coupling and Amide Formation: The final step involves coupling the intermediate compounds and forming the amide bond under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorobenzyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the thiophene ring.

    N-(1,1-Dioxido-3-thiophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the fluorobenzyl group.

    N-(4-Fluorobenzyl)-N-(1,1-dioxido-3-thiophenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethyl groups on the chromene ring.

Uniqueness

The uniqueness of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE lies in its combined structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C23H22FNO5S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H22FNO5S/c1-14-9-19-20(26)11-22(30-21(19)10-15(14)2)23(27)25(18-7-8-31(28,29)13-18)12-16-3-5-17(24)6-4-16/h3-6,9-11,18H,7-8,12-13H2,1-2H3

InChI Key

IWMVDCTZVOTSQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

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